molecular formula C12H17NO B1269692 4-Anilino-4-methylpentan-2-one CAS No. 88187-84-2

4-Anilino-4-methylpentan-2-one

Cat. No. B1269692
CAS RN: 88187-84-2
M. Wt: 191.27 g/mol
InChI Key: HNIGAMRCLLBTGL-UHFFFAOYSA-N
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Description

4-Anilino-4-methylpentan-2-one is a chemical compound that has been explored in various scientific studies for its synthesis, molecular structure, chemical reactions, and properties. It is structurally related to compounds synthesized through the condensation of pentane-2,4-dione with aliphatic α,ω-diamines, as well as through reactions involving 4-methylpentan-2-one derivatives.

Synthesis Analysis

The synthesis of compounds structurally related to this compound involves several chemical routes. A notable method includes the monocondensation of pentane-2,4-dione with aliphatic α,ω-diamines, leading to the formation of tridentate-N2O ligands and their complexes with copper(II) perchlorate (Kwiatkowski et al., 1988). Another synthesis pathway involves the reaction of 2,4-bis(2,6-diisopropylphenylimino)pentan-3-one with trimethylaluminum followed by hydrolysis, yielding 2,4-bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol with a high yield (Sun et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, the X-ray crystal structure analysis of a trinuclear copper(II) complex with a related ligand revealed detailed insights into the molecular arrangement and bonding characteristics (Kwiatkowski et al., 1988).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives have been studied, including Friedel-Crafts reactions and interactions with various reagents. For example, the reactivity of 2,4-dimethyl-2-pentanol and 3,5-dimethyl-3-hexanol with the OH radical in the presence of NOx has been explored to assess alkoxy radical isomerization (Atkinson & Aschmann, 1995).

Physical Properties Analysis

The physical properties of this compound and related compounds include phase equilibrium measurements and thermodynamic modeling in various systems. The extraction capacity and performance of 4-methylpentan-2-one in extracting methylphenols from water have been evaluated, indicating excellent extraction efficiency (Chen et al., 2017).

Scientific Research Applications

Extraction and Separation of Iron(III)

4-Methylpentan-2-one has been utilized for the quantitative extraction of iron(III) from hydrochloric acid solutions. This process involves stripping the iron(III) with water and subsequently determining it titrimetrically. This method is sensitive to interferences from certain substances, such as Te(IV), Se(IV), ascorbate, fluoride, and thiocyanate, and it co-extracts other elements like Mo(VI), W(VI), and Au(III) without them interfering in the determination process (Gawali & Shinde, 1974).

Phase Equilibrium and Extraction Capacity

A study measured the tie-line data for ternary systems involving 4-methylpentan-2-one at various temperatures. The partition coefficient and separation factor calculated indicated that 4-methylpentan-2-one is excellent for extracting methylphenols from water. The study used activity coefficient models like NRTL and UNIQUAC to correlate experimental results, showing that both models effectively represent the data (Chen, Wang, Lv, & Li, 2017).

Role in Photocleavage and Photoreactions

4-Methylpentan-2-one has been involved in studies related to photocleavage and photoreactions. For instance, its role in type II photocleavage in solution, in the presence of naphthalene, was investigated. The study examined the rate constant of naphthalene fluorescence quenching by 4-methylpentan-2-one and how naphthalene affects the photocleavage process (Augustyniak, 1980).

Aroma Compounds in Wine

4-Methylpentan-2-one, particularly its mercapto derivative (4-mercapto-4-methylpentan-2-one), is a key aroma compound in wines, notably in Sauvignon Blanc. A method for its quantification in wine without sample preparation was developed, utilizing automated derivatization and mass spectrometry. This compound plays a significant role in the aroma profiles of certain wines (Dagan, Reillon, Roland, & Schneider, 2014).

Safety and Hazards

4-Anilino-4-methylpentan-2-one is harmful if inhaled and may cause respiratory irritation . It can cause serious eye irritation . Repeated exposure may cause skin dryness or cracking . It is highly flammable and should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

4-anilino-4-methylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10(14)9-12(2,3)13-11-7-5-4-6-8-11/h4-8,13H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIGAMRCLLBTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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